REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:3]=1[OH:16].[H-].[Na+].[CH2:19](I)[CH2:20][CH3:21]>CN(C=O)C.CCCCCC>[Br:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:9])([CH3:10])[CH3:11])[CH:5]=[C:4]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:3]=1[O:16][CH2:19][CH2:20][CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
18.58 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirring of the olive green reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
was continued for 18 h.
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
after removal of the ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with de-ionized water (2.5 L), 1 M HCl (250 mL) and 5% LiCl solution (250 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate (2×250 mL)
|
Type
|
ADDITION
|
Details
|
Sodium chloride (q.s. to saturation) was added
|
Type
|
CUSTOM
|
Details
|
the separation
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with hexane (200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 5% LiCl (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil which
|
Type
|
WASH
|
Details
|
the solution was washed with 5% LiCl solution (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The hexane solution was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the hexane was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.23 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |